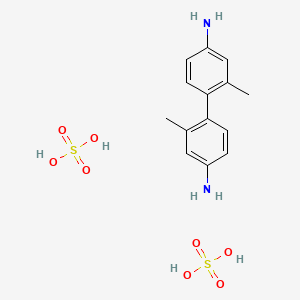
4,4'-Bi-m-toluidine dihydrogen bis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) is a chemical compound with the molecular formula C14H20N2O8S2 and a molecular weight of 408.4472 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) typically involves the reaction of 4,4’-Bi-m-toluidine with sulfuric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) can be compared with other similar compounds, such as:
4,4’-Bi-o-toluidine sulphate: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.
4,4’-Bi-p-toluidine sulphate: Another similar compound with different positional isomers.
The uniqueness of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) lies in its specific chemical properties and applications, which may differ from those of its analogs .
Eigenschaften
CAS-Nummer |
74753-17-6 |
|---|---|
Molekularformel |
C14H20N2O8S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-(4-amino-2-methylphenyl)-3-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
OXOYDRFHMAIWLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















